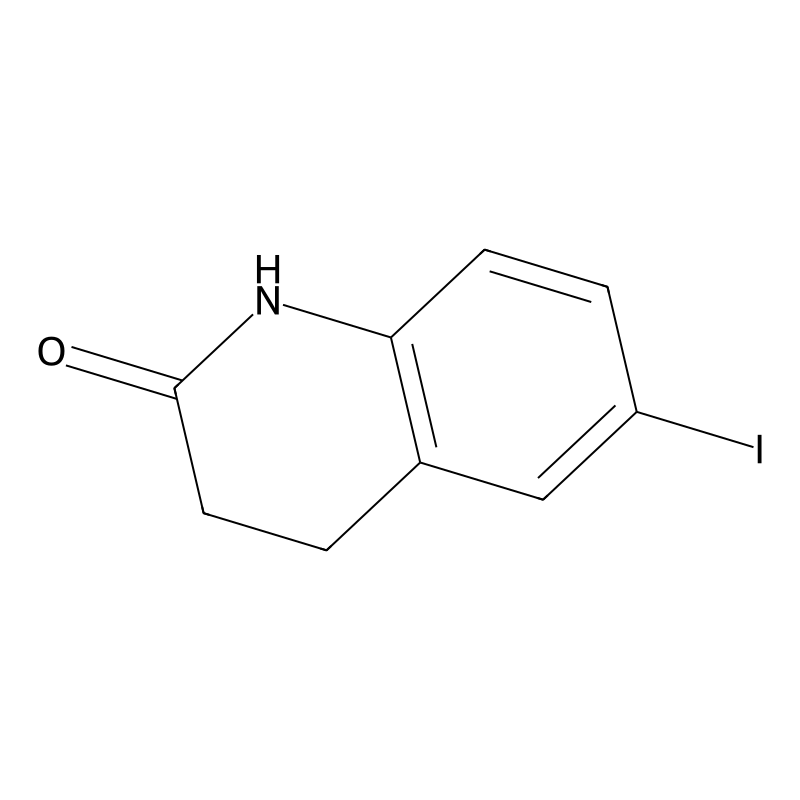

6-Iodo-3,4-dihydroquinolin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Iodo-3,4-dihydroquinolin-2(1H)-one is a chemical compound characterized by the presence of an iodine atom at the 6-position of the 3,4-dihydroquinolin-2(1H)-one structure. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 6-Iodo-3,4-dihydroquinolin-2(1H)-one is C9H8INO, and it has a molecular weight of approximately 273.07 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties and reactivity.

- Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.

- Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to yield tetrahydroquinoline derivatives.

- Coupling Reactions: The iodine atom is reactive in coupling reactions, including Suzuki or Heck reactions, which can lead to the formation of more complex molecules.

Common Reagents and Conditions- Substitution: Nucleophiles like amines or thiols in the presence of a base.

- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that 6-Iodo-3,4-dihydroquinolin-2(1H)-one exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Quinoline derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The unique iodine atom may enhance its pharmacological properties by improving interactions with specific molecular targets.

The synthesis of 6-Iodo-3,4-dihydroquinolin-2(1H)-one typically involves the iodination of 3,4-dihydroquinolin-2(1H)-one. A common synthetic route includes:

- Starting Material: 3,4-dihydroquinolin-2(1H)-one.

- Iodination Reaction: Conducted using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.

- Reaction Conditions: Usually performed at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

For large-scale production, optimized batch reactions or continuous flow reactors may be utilized to maximize yield and purity.

6-Iodo-3,4-dihydroquinolin-2(1H)-one has several applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic compounds.

- Biology: Investigated for its potential therapeutic effects against various diseases due to its unique structure.

- Medicine: Holds promise in drug development due to its diverse biological activities.

- Industry: Used in the production of dyes and pigments.

The interaction studies of 6-Iodo-3,4-dihydroquinolin-2(1H)-one focus on its mechanism of action with biological targets. Quinoline derivatives often inhibit enzymes such as topoisomerases and kinases and may bind to G-protein coupled receptors (GPCRs) or intercalate into DNA/RNA structures, affecting their stability and function . The presence of iodine may enhance these interactions through halogen bonding.

Several compounds share structural similarities with 6-Iodo-3,4-dihydroquinolin-2(1H)-one:

| Compound Name | Structure Characteristics |

|---|---|

| 3,4-Dihydroquinolin-2(1H)-one | Parent compound without iodine; less reactive |

| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | Contains bromine instead of iodine; different reactivity profile |

| 6-Chloro-3,4-dihydroquinolin-2(1H)-one | Contains chlorine; altered biological activity |

Uniqueness

The presence of the iodine atom in 6-Iodo-3,4-dihydroquinolin-2(1H)-one significantly influences its reactivity and biological activity compared to its halogenated counterparts. Iodine's larger size and polarizability enhance interactions with biological targets and improve pharmacokinetic properties .